molecular formula C27H23N3O4S B11692683 (2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one

(2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one

Cat. No.: B11692683
M. Wt: 485.6 g/mol
InChI Key: FALLOOLTGAVSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:

    Formation of Thiosemicarbazone: Reacting 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Cyclization: The thiosemicarbazone is then cyclized with an appropriate α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the ethoxyphenyl groups.

    Reduction: Reduction reactions could target the imino group or the carbonyl group in the indolinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) could be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

Thiazolidinones have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound might exhibit similar activities and could be investigated for its potential as a therapeutic agent.

Medicine

In medicinal chemistry, the compound could be explored for its potential to interact with biological targets such as enzymes or receptors, leading to the development of new drugs.

Industry

In the industrial sector, the compound might find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one
  • (2Z,5E)-3-(4-chlorophenyl)-2-((4-chlorophenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one

Uniqueness

The unique feature of the compound lies in the presence of the ethoxy groups on the phenyl rings, which might influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

3-[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-hydroxy-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C27H23N3O4S/c1-3-33-19-13-9-17(10-14-19)28-27-30(18-11-15-20(16-12-18)34-4-2)26(32)24(35-27)23-21-7-5-6-8-22(21)29-25(23)31/h5-16,32H,3-4H2,1-2H3

InChI Key

FALLOOLTGAVSKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.